

Application Notes and Protocols: National Birth Defects Prevention Study (NBDPS) Case-Control Methodology

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Compound of Interest

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These application notes provide a detailed overview of the methodology employed in the National Birth Defects Prevention Study (**NBDPS**), a large-scale, population-based case-control study designed to investigate the genetic and environmental risk factors for major structural birth defects in the United States.

Study Overview and Design

The National Birth Defects Prevention Study (**NBDPS**) was an observational, population-based, case-control study that collected data on pregnancies ending between October 1997 and December 2011.[1][2] The primary objective of the **NBDPS** was to identify preventable causes of birth defects. To achieve this, researchers collected information from mothers of babies with birth defects (cases) and mothers of babies without birth defects (controls).[3][4] The study was a collaborative effort among the Centers for Disease Control and Prevention (CDC) and several state-based birth defects surveillance programs.[5]

The case-control design is a powerful epidemiological tool for studying rare outcomes like specific birth defects. By comparing exposures between cases and controls, researchers can identify potential risk factors associated with the development of these conditions. The **NBDPS** was designed to have sufficient statistical power to investigate a wide range of potential risk factors, including medication use, parental occupation, and lifestyle factors.[4][6]

Quantitative Summary of the NBDPS

Parameter	Description
Study Period	Data collection from 1998 to 2013 for pregnancies ending between October 1997 and December 2011. [1] [2]
Study Population	Multicenter study conducted in ten US states: Arkansas, California, Georgia, Iowa, Massachusetts, New Jersey, New York, North Carolina, Texas, and Utah.
Eligible Cases	47,832 infants or fetuses with one or more of over 30 major structural birth defects. Cases included live births, stillbirths, and elective terminations. [1]
Eligible Controls	18,272 live-born infants without any major birth defects, randomly selected from the same geographic areas and time periods as the cases. [1] [2]
Interview Participation	Interviews were completed for 32,187 (67%) of eligible cases and 11,814 (65%) of eligible controls. [1] [2]
Buccal Cell Collection	Buccal cell collection kits were returned by 19,065 case families and 6,211 control families. [1]

Experimental Protocols

The **NBDPS** employed a multi-faceted approach to data collection, combining detailed maternal interviews with the collection of biological specimens for genetic analysis.

Participant Recruitment and Consent

Case Ascertainment: Cases were identified through existing state-based birth defects surveillance systems.[\[1\]](#) These programs actively search for infants and fetuses with major

structural birth defects. To be included in the **NBDPS**, cases with known causes, such as single-gene disorders or chromosomal abnormalities, were excluded.[1]

Control Selection: Controls were randomly selected from the same population base as the cases.[4] This was typically done using birth certificates or hospital birth logs to identify live-born infants without major birth defects.[1]

Informed Consent: The informed consent process was a critical component of the study.[7] Potential participants were first contacted by mail with information about the study. This was followed by a telephone call from trained interviewers who provided a detailed explanation of the study's purpose, procedures, potential risks, and benefits.[7] Verbal consent was obtained before the start of the telephone interview.[7] For the collection of biological samples, participants received a written consent form with the buccal cell collection kit, which they signed and returned with the samples.[7] Confidentiality of all participant information was strictly maintained.[7]

Data Collection: Maternal Interview

A standardized, computer-assisted telephone interview was administered to the mothers of both cases and controls.[8] The interview was designed to be approximately one hour long and was conducted between six weeks and 24 months after the estimated date of delivery.[1]

The comprehensive questionnaire covered a wide range of topics, focusing on the three months prior to conception and the duration of the pregnancy. Key areas of inquiry included:

- **Demographics and Health History:** Maternal age, race/ethnicity, education, and previous pregnancy outcomes.
- **Lifestyle Factors:** Maternal smoking, alcohol consumption, and diet.
- **Medication Use:** Detailed information on prescription and over-the-counter medications.
- **Occupational Exposures:** Information on the mother's and father's jobs and potential workplace exposures.[8]
- **Residential History:** To assess potential environmental exposures.[1]

Biological Sample Collection and Genetic Analysis

To investigate the role of genetic factors in birth defects, the **NBDPS** collected biological samples from the infant, mother, and father when possible.[\[3\]](#)

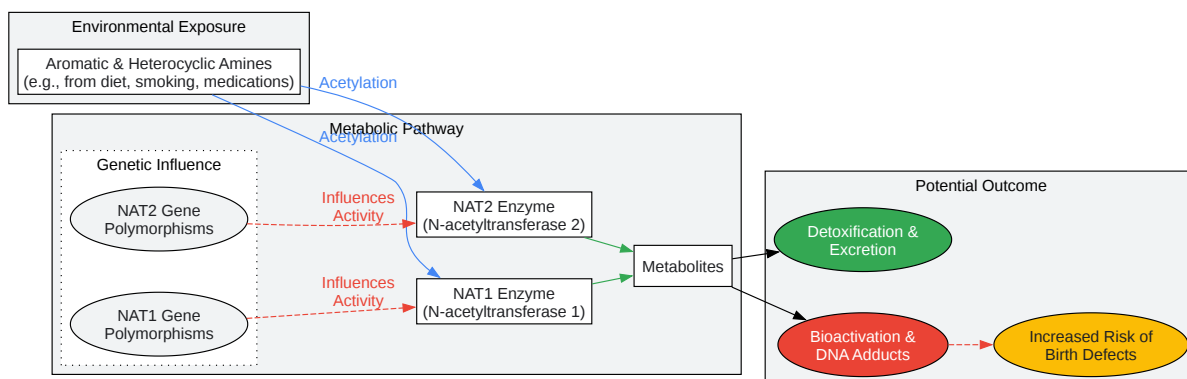
Buccal Cell Collection: The primary method for obtaining DNA was through buccal (cheek) cell collection.[\[8\]](#) Families were mailed kits containing small brushes and instructions for collecting the cells.[\[3\]](#) These kits were then mailed back to a central laboratory for processing and storage.[\[8\]](#)

DNA Extraction and Quality Control: Upon receipt, DNA was extracted from the buccal cells. To ensure the quality and integrity of the genetic data, several quality control measures were implemented. This included checks for DNA quantity and purity. Furthermore, external quality assessments were conducted annually, where genotyping laboratories processed a standard set of DNA samples to ensure consistency and accuracy across different sites.[\[1\]](#)

Signaling Pathway of Interest: N-acetyltransferase (NAT) 1 and 2

The N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2, play a crucial role in the metabolism of a wide range of environmental chemicals and drugs, including many known or suspected teratogens.[\[9\]](#) These enzymes catalyze the acetylation of aromatic and heterocyclic amines, a process that can either detoxify these compounds or, in some cases, activate them into more potent mutagens.[\[10\]](#)

Genetic variations (polymorphisms) in the NAT1 and NAT2 genes can lead to differences in enzyme activity, resulting in "fast," "intermediate," or "slow" acetylator phenotypes.[\[11\]](#) These variations in metabolic capacity are hypothesized to influence an individual's susceptibility to the adverse effects of certain environmental exposures during pregnancy, potentially increasing the risk of birth defects.[\[12\]](#) For instance, some studies have suggested an association between certain NAT1 and NAT2 genotypes and an increased risk of nonsyndromic cleft lip and palate and limb deficiency defects.[\[9\]](#)[\[12\]](#)

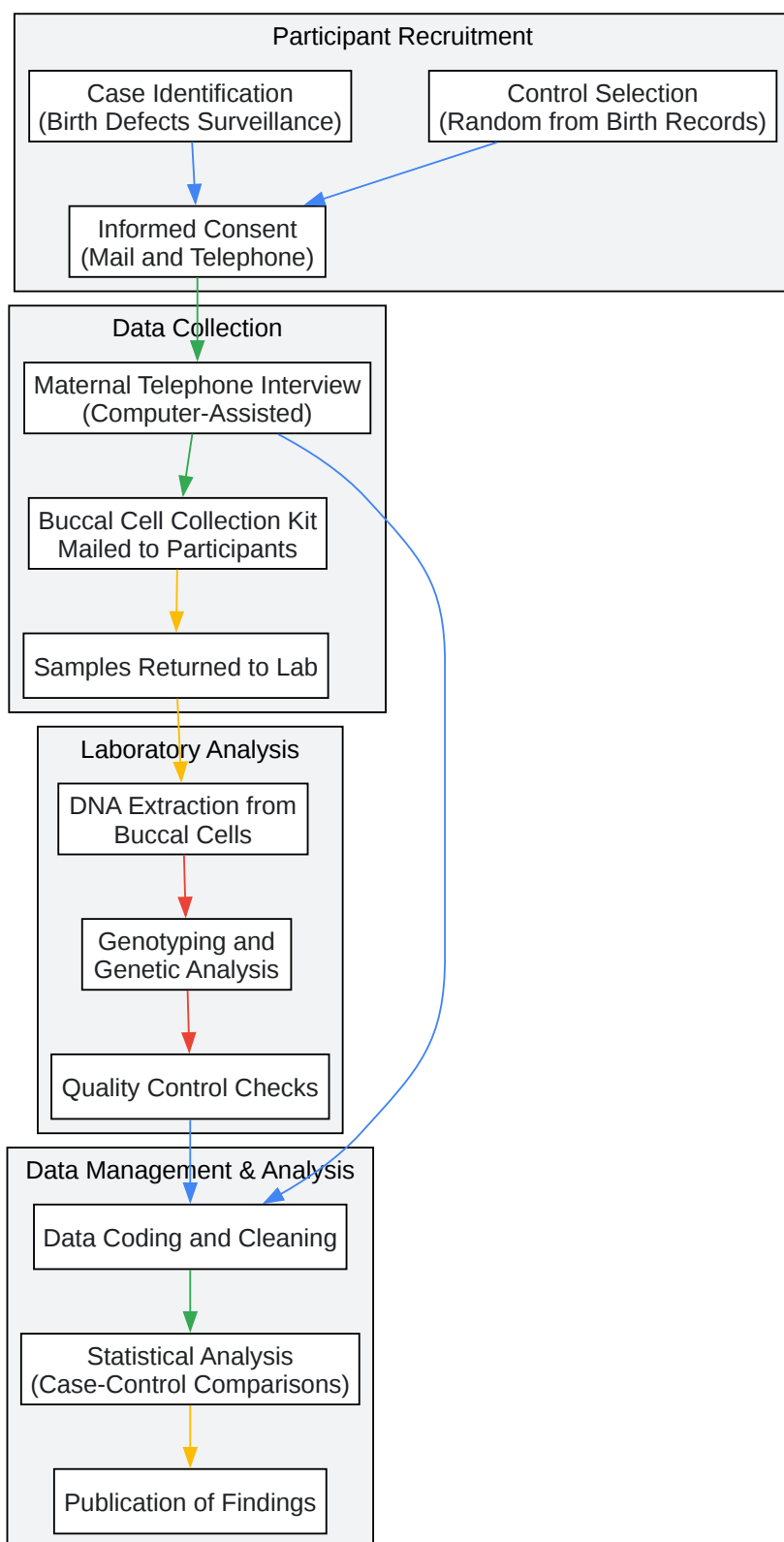


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Caption: N-acetyltransferase (NAT) 1 and 2 metabolic pathway.

Experimental Workflow

The **NBDPS** followed a systematic workflow from the identification of potential participants to the final analysis of the collected data.



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Caption: **NBDPS** case-control study experimental workflow.

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